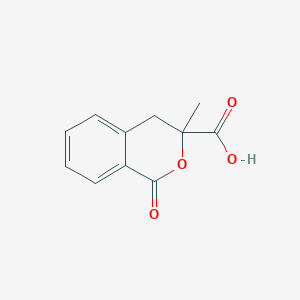
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves several steps. One common method includes the reaction of 3-methylphthalic anhydride with methanol in the presence of a catalyst to form the corresponding methyl ester. This ester is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid include:
- 3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid
- 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
- 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-7-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
生物活性
3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS No. 633282-39-0) is a compound with a unique structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10O4
- Molecular Weight : 206.19 g/mol
- Structural Characteristics : The compound features a dihydroisocromene structure that is significant for its biological interactions.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Studies on similar compounds have indicated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain isochromene derivatives have been shown to inhibit the growth of melanoma and glioblastoma cells with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Isochromene derivatives have been reported to inhibit fatty acid synthase (FAS) and other enzymes critical in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders and cancer treatment.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways. The presence of carboxylic acid groups is often associated with enhanced interaction with biological macromolecules, potentially leading to inhibition of key enzymes or receptors.
Case Studies
While direct case studies involving this compound are scarce, related research provides insights into its potential:
- Antimicrobial Screening : A study on various isochromene derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus and E. coli.
- Anticancer Evaluation : Research has indicated that structurally similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-435 (human melanoma) with IC50 values significantly lower than standard chemotherapeutics.
属性
IUPAC Name |
3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMJBIRHDOBCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













